Cas no 118292-35-6 (6-Chloro-2-hydroxyquinoline-4-carboxylic acid)

6-Chloro-2-hydroxyquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-2-hydroxyquinoline-4-carboxylic acid
- 1H-Pyrrolo[3,2-f]quinoline-2-carboxylicacid,8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-...
- 1H-Pyrrolo3,2-fquinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R,8S)-
- 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid
- Duocarmycin C1
- 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hex ahydro-4-hydroxy-2-methyl-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbo nyl)-, methyl ester
- pyrindamycin B
- Brn 5689373
- ILRQRCTVPANBBE-GWQKEKGPSA-N
- (2R)-8β-Chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-ylcarbonyl)-1H-pyrrolo[3,2-f]quinoline-2α-carboxylic acid methyl ester
- 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylicacid
- SB69236
- 6-chloro-2-oxo-1H-quinoline-4-carboxylic acid
- AKOS000300462
- CS-0139105
- Z1172115929
- SCHEMBL7399715
- AMYRRFUUZGORKF-UHFFFAOYSA-N
- SR-01000368579
- 32431-30-4
- SB69488
- E88103
- 1H-Pyrrolo3,2-fquinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-
- 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid; 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- SR-01000368579-1
- AKOS004910479
- 118292-35-6
- EN300-72404
- HY-12459
- CS-0011403
- SCHEMBL19493131
- CHEBI:225275
- methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-]quinoline-2-carboxylate
- Methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
- DTXSID30921012
- AKOS040735866
- SF 2582B
- Antibiotic DC 89A1
- Antibiotic SF 2582B
-
- インチ: InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1
- InChIKey: ILRQRCTVPANBBE-GWQKEKGPSA-N
- ほほえんだ: C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC
計算された属性
- せいみつぶんしりょう: 542.13315
- どういたいしつりょう: 543.140843
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 38
- 回転可能化学結合数: 7
- 複雑さ: 940
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.52
- ふってん: 810.5°Cat760mmHg
- フラッシュポイント: 444°C
- PSA: 136.52
6-Chloro-2-hydroxyquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM245881-1g |
6-Chloro-2-hydroxyquinoline-4-carboxylic acid |
118292-35-6 | 95% | 1g |
$353 | 2021-08-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58332-1mg |
Pyrindamycin B |
118292-35-6 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58332-5mg |
Pyrindamycin B |
118292-35-6 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
Chemenu | CM245881-1g |
6-Chloro-2-hydroxyquinoline-4-carboxylic acid |
118292-35-6 | 95% | 1g |
$412 | 2022-06-14 |
6-Chloro-2-hydroxyquinoline-4-carboxylic acid 関連文献
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
6-Chloro-2-hydroxyquinoline-4-carboxylic acidに関する追加情報
Introduction to 6-Chloro-2-hydroxyquinoline-4-carboxylic acid (CAS No. 118292-35-6)
6-Chloro-2-hydroxyquinoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 118292-35-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The presence of both chloro and hydroxyl functional groups in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 6-Chloro-2-hydroxyquinoline-4-carboxylic acid consists of a quinoline core substituted at the 6-position with a chloro group and at the 2-position with a hydroxyl group, while the 4-position is carboxylated. This specific arrangement of functional groups imparts unique chemical and biological properties that have been extensively studied in recent years. The compound’s ability to interact with various biological targets has positioned it as a promising candidate for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on quinoline derivatives due to their demonstrated efficacy against a variety of diseases. Specifically, studies have highlighted the potential of 6-Chloro-2-hydroxyquinoline-4-carboxylic acid as an anti-inflammatory agent. Research published in peer-reviewed journals has demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings are particularly significant given the increasing prevalence of chronic inflammatory diseases worldwide, making 6-Chloro-2-hydroxyquinoline-4-carboxylic acid a compelling area of investigation for drug discovery.
Furthermore, the compound has shown promise in the fight against antibiotic-resistant bacteria. The quinoline scaffold is well-known for its ability to disrupt bacterial DNA synthesis, making it an effective antimicrobial agent. Preliminary studies have indicated that 6-Chloro-2-hydroxyquinoline-4-carboxylic acid exhibits potent activity against Gram-negative and Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding is particularly relevant in the context of rising global concerns about antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 6-Chloro-2-hydroxyquinoline-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and hydroxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications. Researchers have also explored greener synthetic routes, utilizing biocatalysis and solvent-free conditions to minimize environmental impact while maintaining high reaction efficiency.
The pharmacological profile of 6-Chloro-2-hydroxyquinoline-4-carboxylic acid has been further elucidated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including enzymes involved in metabolic pathways and transcription factors regulating gene expression. These interactions suggest multiple mechanisms of action that could contribute to its therapeutic effects. Additionally, pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for determining its bioavailability and potential side effects.
In clinical settings, 6-Chloro-2-hydroxyquinoline-4-carboxylic acid is being evaluated in preclinical trials for its efficacy against several diseases. Initial results from these trials are promising, showing significant improvements in disease models related to inflammation and bacterial infections. The compound’s ability to modulate multiple biological pathways makes it a attractive candidate for combination therapies, where it could be used alongside other drugs to enhance treatment outcomes.
The industrial significance of 6-Chloro-2-hydroxyquinoline-4-carboxylic acid extends beyond pharmaceutical applications. Its structural features make it a valuable building block for the synthesis of more complex molecules used in agrochemicals and specialty chemicals. Researchers are exploring its utility in developing novel pesticides and herbicides that target specific pests while minimizing environmental harm. This dual functionality underscores the compound’s versatility and broad applicability across multiple industries.
Future research directions for 6-Chloro-2-hydroxyquinoline-4-carboxylic acid include further optimization of its synthetic pathways to improve yield and reduce costs. Additionally, there is ongoing investigation into its potential applications in nanomedicine, where it could be incorporated into drug delivery systems targeting specific disease sites. The integration of nanotechnology with traditional pharmaceuticals holds great promise for enhancing therapeutic efficacy while reducing side effects.
In conclusion,6-Chloro-2-hydroxyquinoline-4-carboxylic acid (CAS No. 118292-35-6) represents a significant advancement in pharmaceutical chemistry due to its diverse biological activities and synthetic utility. Its role as an anti-inflammatory agent,antimicrobial agent,and potential applications in drug delivery systems highlight its importance as a research tool and therapeutic candidate. As scientific understanding continues to evolve,this compound will likely play an increasingly important role in addressing global health challenges through innovative chemical solutions.
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